(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098104-49-3
VCID: VC3158623
InChI: InChI=1S/C10H12FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6,12H2
SMILES: C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCF
Molecular Formula: C10H12FN5
Molecular Weight: 221.23 g/mol

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 2098104-49-3

Cat. No.: VC3158623

Molecular Formula: C10H12FN5

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine - 2098104-49-3

Specification

CAS No. 2098104-49-3
Molecular Formula C10H12FN5
Molecular Weight 221.23 g/mol
IUPAC Name [2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine
Standard InChI InChI=1S/C10H12FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6,12H2
Standard InChI Key YPLAWOFYONYEQT-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCF
Canonical SMILES C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCF

Introduction

Structural Characteristics and Classification

Molecular Structure and Classification

(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound features a pyrazole ring substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyrazin-2-yl group, and at position 5 with a methanamine group. This multi-substituted structure contributes to its unique chemical behavior and potential biological activities. The presence of two distinct heterocyclic systems—pyrazole and pyrazine—enhances its complexity and potential for molecular interactions.

Structural Components

The compound can be deconstructed into several key structural components:

  • A 1H-pyrazol-5-yl core structure

  • A 2-fluoroethyl substituent at the N1 position of the pyrazole ring

  • A pyrazin-2-yl group at position 3 of the pyrazole ring

  • A methanamine (CH₂NH₂) group at position 5 of the pyrazole ring

These structural features are similar to related compounds documented in research literature, such as N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine and 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine. The fluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets, while the pyrazine ring introduces additional nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred:

PropertyExpected ValueBasis
Molecular FormulaC₁₂H₁₄FN₅Structural analysis
Molecular WeightApprox. 247.28 g/molCalculated from formula
Physical StateSolid at room temperatureBased on similar pyrazole derivatives
SolubilitySoluble in organic solvents (DMF, DMSO)Similar to related compounds
StabilityStable under standard laboratory conditionsCommon for pyrazole derivatives

The compound likely exhibits crystalline properties and may display fluorescence due to its extended conjugated system, a characteristic observed in many heterocyclic compounds containing pyrazole and pyrazine moieties.

Chemical Reactivity

The chemical reactivity of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is influenced by its constituent functional groups:

  • The primary amine group (methanamine) can undergo typical amine reactions, including:

    • Nucleophilic substitution reactions

    • Amide formation with acyl chlorides or anhydrides

    • Imine formation with aldehydes or ketones

  • The pyrazole ring can participate in:

    • Electrophilic aromatic substitution reactions (though with reduced reactivity compared to benzene)

    • Coordination with metal ions through its nitrogen atoms

  • The pyrazine ring introduces additional reactivity, including:

    • Nucleophilic aromatic substitution reactions

    • Coordination chemistry through its nitrogen atoms

    • Potential for π-stacking interactions

  • The fluoroethyl group provides:

    • Enhanced lipophilicity

    • Potential metabolic stability

    • Possible 18F-radiolabeling for imaging applications

Synthesis Pathways

Proposed Synthetic Routes

The synthesis of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine would likely involve multiple steps. Based on synthetic approaches for related compounds, the following pathway can be proposed:

  • Synthesis of the appropriately substituted pyrazole core

  • Introduction of the pyrazin-2-yl group at position 3

  • Incorporation of the 2-fluoroethyl group at the N1 position

  • Functionalization of position 5 with the methanamine group

Key Synthetic Steps

A detailed synthetic pathway might include:

  • Preparation of 3-(pyrazin-2-yl)-1H-pyrazole through cross-coupling reactions between pyrazine and pyrazole derivatives

  • N-alkylation with 2-fluoroethyl halide to introduce the fluoroethyl group at position 1

  • Functionalization of position 5, potentially through:

    • Halogenation followed by conversion to nitrile

    • Reduction of the nitrile to primary amine

The synthesis would likely employ conditions similar to those described for related pyrazole compounds, including the use of organic solvents such as THF or DMF, bases like potassium carbonate or cesium carbonate, and controlled temperature conditions to optimize yields .

Analytical Characterization

Spectroscopic Profiles

The expected spectroscopic characteristics of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine include:

Analytical MethodExpected Key Features
¹H NMRSignals for pyrazole H, pyrazine H, CH₂ groups of fluoroethyl chain, and CH₂NH₂ protons
¹³C NMRCharacteristic signals for aromatic carbons, C-F coupling patterns for fluoroethyl group
¹⁹F NMRSignal for the fluorine atom in the fluoroethyl group
Mass SpectrometryMolecular ion peak at m/z corresponding to molecular weight, fragmentation pattern involving loss of fluoroethyl and methanamine groups
IR SpectroscopyN-H stretching bands, C=N stretching bands, C-F stretching band

These spectroscopic profiles would be crucial for confirming the structure and purity of synthesized samples.

Chromatographic Analysis

Purification and analysis would likely employ:

  • HPLC methods using C18 columns

  • TLC systems with appropriate solvent mixtures

  • Flash chromatography for larger-scale purification

Structure-Activity Relationships

Structural Features and Activity

Understanding the structure-activity relationships (SAR) of (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine requires examination of each structural component:

  • Pyrazole core: Provides a scaffold recognized in many bioactive molecules, contributing to binding with biological targets

  • Fluoroethyl group: Enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties

  • Pyrazine ring: Introduces additional hydrogen bond acceptors, potentially enhancing binding specificity to biological targets

  • Methanamine group: Provides a basic center for hydrogen bonding and salt formation, potentially improving solubility and target interactions

Comparison with Related Compounds

Analyzing structural similarities with documented compounds helps predict potential activities:

Related CompoundStructural DifferencesImplications
N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamineDifferent pyrazole substitution pattern, lacks pyrazine ringMay have different receptor selectivity profiles
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamineContains second pyrazole instead of pyrazineDifferent electronic properties and hydrogen bonding patterns
(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acidContains boronic acid and cyclopropyl instead of pyrazine and methanamineDifferent reactivity profile and potential for derivatization

Future Research Directions

Synthetic Optimization

Future research might focus on:

  • Developing more efficient synthetic routes with fewer steps

  • Exploring green chemistry approaches to reduce environmental impact

  • Investigating continuous flow chemistry for scaled production

  • Exploring enzymatic or biocatalytic methods for stereoselective synthesis of derivatives

Biological Evaluation

Comprehensive biological screening would be valuable to:

  • Determine specific receptor interactions and binding profiles

  • Identify potential therapeutic applications

  • Evaluate pharmacokinetic and pharmacodynamic properties

  • Assess toxicological profiles and safety margins

Structural Modifications

Structural optimization studies could explore:

  • Variation of the fluoroethyl chain length or fluorine position

  • Alternative heterocycles in place of the pyrazine ring

  • Modification of the methanamine group to secondary or tertiary amines

  • Introduction of additional functional groups to enhance potency or selectivity

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